molecular formula C7H5BrF3N B1288707 2-(Bromomethyl)-5-(trifluoromethyl)pyridine CAS No. 1000773-62-5

2-(Bromomethyl)-5-(trifluoromethyl)pyridine

Cat. No. B1288707
M. Wt: 240.02 g/mol
InChI Key: UMXIAVUQROUXKO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H3BrF3N. It has a molecular weight of 225.99 . This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .


Synthesis Analysis

The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been commercialized or proposed for ISO common names .


Molecular Structure Analysis

The molecular structure and fundamental vibrational frequencies of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations .


Chemical Reactions Analysis

The chemical reactions involving 2-(Bromomethyl)-5-(trifluoromethyl)pyridine are complex and varied. For example, regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group contributes to the unique physicochemical properties of the compound, which are thought to enhance its biological activities .

Scientific Research Applications

  • Palladium-Catalyzed α-Arylation of a Refomatsky Reagent
    • Application : This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . The Refomatsky reagent is a type of organozinc compound that is used in the Refomatsky reaction, an organic reaction that forms beta-hydroxy esters from aldehydes or ketones.
    • Results : The source did not provide specific results or outcomes for this application .

    Synthesis of 4-Trifluoromethyl 2-Pyrones and Pyridones

    • Application : This compound is used in the synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones .
    • Method : The reaction is catalyzed by 2-dimethylamino pyridine (2-DMAP). The resulting 4-trifluoromethyl 2-pyrones are formed in good to excellent yields . Additionally, the reaction also provides 4-trifluoromethyl 2-pyridones by using the easily available NH4OAc as a source of NH3 .
    • Results : The source did not provide specific results or outcomes for this application .

    Synthesis of Iridium(III) Complexes

    • Application : This compound is used in the synthesis of iridium(III) complexes with sulfur-containing ligands .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The source did not provide specific results or outcomes for this application .

    Synthesis of 2-Bromomethyl-6-chloro-4-(trifluoromethyl)pyridine

    • Application : This compound is used in the synthesis of 2-Bromomethyl-6-chloro-4-(trifluoromethyl)pyridine .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The source did not provide specific results or outcomes for this application .

    Synthesis of Iridium(III) Complexes with Different Main Ligands

    • Application : This compound is used in the synthesis of iridium(III) complexes with different main ligands .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The emission colors (λ peak = 497–534 nm) and photoluminescence quantum efficiencies (Φ P = 71.6–94.2%) can be effectively regulated by introducing different main ligands .

Safety And Hazards

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine and its derivatives lies in the discovery of new applications in the agrochemical and pharmaceutical industries. The unique properties of these compounds make them promising candidates for the development of new active ingredients .

properties

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXIAVUQROUXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613944
Record name 2-(Bromomethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-(trifluoromethyl)pyridine

CAS RN

1000773-62-5
Record name 2-(Bromomethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of [5-(trifluoromethyl)pyridin-2-yl]methanol (5.0 g, 28.24 mmol) in DCM (50 ml) was added tribromophosphane (0.58 g, 3.50 mmol) at 0° C. The reaction was allowed to warm to room temperature and stirred for 3 hours. The reaction was then poured into water (50 ml) and the organics were extracted with DCM (2×50 ml), washed with brine, dried over sodium sulfate and concentrated in vacuo to afford the title compound which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To (5-trifluoromethyl-pyridin-2-yl)-methanol (1.65 g) in dichloromethane (20 ml) at 0° C. (ice-bath) under nitrogen was added triphenylphosphine (3.66 g, 13.98 mmol) in portions, followed by addition of carbon tetrabromide (3.23 g) in portions. The ice-bath was removed and the flask was sealed with a glass stopper. The reaction mixture was gently stirred for 1 hour. The crude reaction mixture was loaded onto a silica gel column (120 g), and eluted with methyl acetate/hexane to give 2-bromomethyl-5-trifluoromethyl-pyridine as a light orange oil (1.65 g, 73%).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To (5-trifluoromethyl-pyridin-2-yl)-methanol (1.65 g) in dichloromethane (20 ml) at 0° C. (ice-bath) under nitrogen was added triphenylphosphine (3.66 g, 13.98 mmol) in portions, followed by addition of carbon tetrabromide (3.23 g) in portions. The ice-bath was removed and the flask was sealed with a glass stopper. The reaction mixture was gently stirred for 1 hour. The crude reaction mixture was loaded onto a silica gel column (120g), and eluted with methyl acetate/hexane to give 2-bromomethyl-5-trifluoromethyl-pyridine as a light orange oil (1.65 g, 73%).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 120g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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